Thieno[3,2-b]thiophene-2,5-dione
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Overview
Description
Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused ring system composed of thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-2,5-dione can be synthesized through several methods. One common approach involves the use of thiophene as a starting material, followed by multi-step reactions to introduce the necessary functional groups. For example, the synthesis of a key monomer, 3,6-bis(5-bromo-4-alkylthiophen-2-yl)this compound, has been improved to achieve higher yields with fewer reaction steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent removal, Soxhlet extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thieno[3,2-b]thiophene S,S-dioxide, which exhibits enhanced emission efficiency .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include butyllithium for metallation and electrophilic reagents for quenching dilithiated derivatives . Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
Major products formed from reactions with this compound include various substituted derivatives, which can be used in the synthesis of semiconducting polymers and other advanced materials .
Scientific Research Applications
Thieno[3,2-b]thiophene-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2,5-dione involves its electron-rich structure, which allows it to participate in various charge transport processes. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels facilitate efficient charge transfer, making it suitable for use in semiconducting polymers .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with similar applications in organic electronics.
Benzo[b]thiophene: Known for its use in the synthesis of biologically active compounds.
Uniqueness
Thieno[3,2-b]thiophene-2,5-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties. Its ability to form highly crystalline lamellar structures with preferential edge-on orientation enhances its performance in electronic devices .
Biological Activity
Introduction
Thieno[3,2-b]thiophene-2,5-dione (TTD) is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article delves into the biological activity of TTD, supported by recent research findings, case studies, and data tables summarizing its effects on various biological targets.
TTD is characterized by its unique structure, which includes a fused thiophene ring system with two carbonyl groups. This configuration contributes to its electronic properties and reactivity, making it a valuable scaffold for drug design and development.
Property | Value |
---|---|
Molecular Formula | C₈H₄O₂S₂ |
Molecular Weight | 200.25 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in organic solvents |
Antioxidant Activity
TTD derivatives have shown significant antioxidant properties. A study evaluated various thieno[3,2-b]thiophene compounds for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited potent antioxidant activity with IC₅₀ values comparable to standard antioxidants.
Anticancer Activity
TTD has been investigated for its anticancer potential. In vitro studies demonstrated that TTD and its derivatives inhibit the proliferation of cancer cell lines, including prostate cancer (PC-3) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of TTD Derivatives
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
TTD-1 | PC-3 | 22.5 ± 0.1 | Apoptosis induction |
TTD-2 | MCF-7 | 18.0 ± 0.5 | Cell cycle arrest |
TTD-3 | A549 | 15.0 ± 0.3 | Inhibition of proliferation |
Enzyme Inhibition
Research indicates that TTD exhibits inhibitory effects on various enzymes implicated in disease processes:
- α-Glucosidase Inhibition : TTD derivatives have been shown to inhibit α-glucosidase with IC₅₀ values significantly lower than standard inhibitors like acarbose.
- β-Glucuronidase Inhibition : Some derivatives demonstrated strong inhibition against β-glucuronidase, suggesting potential applications in managing conditions related to glucuronidation pathways.
Table 3: Enzyme Inhibition Data for TTD Derivatives
Compound | Enzyme | IC₅₀ (µM) |
---|---|---|
TTD-4 | α-Glucosidase | 22.0 ± 0.3 |
TTD-5 | β-Glucuronidase | 8.7 ± 0.1 |
Case Study 1: Anticancer Efficacy of TTD Derivatives
In a controlled study, researchers synthesized a series of TTD derivatives and tested their anticancer efficacy against multiple cancer cell lines. The study revealed that modifications at specific positions on the thieno[3,2-b]thiophene scaffold significantly enhanced anticancer activity.
Case Study 2: Antioxidant Properties Evaluation
Another study focused on evaluating the antioxidant properties of thieno[3,2-b]thiophene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had superior radical scavenging activity compared to traditional antioxidants.
Properties
CAS No. |
60749-71-5 |
---|---|
Molecular Formula |
C6H2O2S2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H |
InChI Key |
JJFFKSNSZYHZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=O)S2)SC1=O |
Origin of Product |
United States |
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